1-Piperidinocyclohexanecarbonitrile
Overview
Description
1-Piperidinocyclohexanecarbonitrile is a chemical compound that has been studied for its potential use in various chemical syntheses and as an intermediate in the production of phencyclidine analogues. It has been identified as a contaminant in illicit phencyclidine and has been characterized for its toxicity and analytical determination .
Synthesis Analysis
The synthesis of 1-piperidinocyclohexanecarbonitrile involves its use as an intermediate in the production of phencyclidine analogues. A synthetic route employed in illicit laboratories has been described, which includes a reaction with a Grignard reagent. If this step does not proceed correctly, a toxic byproduct, 1-piperidinocyclohexanecarbonitrile hydrochloride, may be formed .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single-crystal X-ray analyses, which revealed the relative configuration of the aromatic nitrogen and the conformation of the piperidine ring. NOE NMR analyses have also been used to study the conformational switching in related spiroindolepiperidine ring systems .
Chemical Reactions Analysis
1-Piperidinocyclohexanecarbonitrile has been used in reactions with [RuH(CO)Cl(EPh3)3] in the presence of various anions, leading to the formation of different reaction products characterized by physicochemical techniques such as IR, UV-Vis, and NMR spectroscopy . Additionally, its pyrolytic fate has been studied, revealing that it can break down into several products, including cyanide, when subjected to smoking .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-piperidinocyclohexanecarbonitrile have been analyzed through its analytical determination. It is a very weak base and can be selectively detected and quantitated in the presence of synthetic contaminants by nonaqueous titration with perchloric acid in acetonitrile .
Relevant Case Studies
Case studies include the identification of 1-piperidinocyclohexanecarbonitrile in police seizures and preliminary investigations into its toxicity, suggesting that it could be a toxic byproduct when the synthesis of phencyclidine analogues goes awry . Another case study involves the analytical determination of the compound's purity, which is crucial for understanding its role as a contaminant in illicit drugs .
Scientific Research Applications
Analytical Characterization of Arylcyclohexylamines : Compounds including 1-piperidinocyclohexanecarbonitrile were characterized using a variety of analytical techniques, such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods were essential for the qualitative and quantitative analysis of these substances in biological fluids like blood, urine, and vitreous humor (De Paoli et al., 2013).
Facilitating Organic Synthesis : Piperidine has been used as a catalyst in the synthesis of organic compounds. For example, it facilitated the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds, showcasing its utility in creating complex organic molecules (Fan et al., 2007).
Synthesis and Evaluation of Antitumor Compounds : Piperidine was used in the synthesis of certain bisdimedone derivatives which were later evaluated for cytotoxicity against various human tumor and normal cell lines. This process highlighted the potential medical applications of compounds synthesized using piperidine (Al-Omran et al., 2014).
Intramolecular Reactions and Complex Formation : Studies have shown that piperidine can be involved in complex intramolecular reactions leading to the formation of P-heterocycle complexes. These reactions and the resulting compounds are significant for understanding chemical processes and developing new materials or pharmaceuticals (Streubel et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-piperidin-1-ylcyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSAYKJWUZJLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046184 | |
Record name | 1-Piperidinocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinocyclohexanecarbonitrile | |
CAS RN |
3867-15-0 | |
Record name | 1-Piperidinocyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3867-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinocyclohexanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003867150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinocyclohexanecarbonitrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7ZZW5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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